2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]acetyl fluoride
Description
This fluorinated acetyl fluoride features a highly substituted ether backbone with multiple fluorine atoms and a reactive acetyl fluoride (-COF) terminal group.
Properties
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]acetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10O4/c7-1(17)3(9,10)19-5(13,14)6(15,16)20-4(11,12)2(8)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOESRXYSDZQSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(OC(C(=O)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631394 | |
| Record name | 2,2'-[(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(oxy)]bis(difluoroacetyl fluoride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24647-19-6 | |
| Record name | 2,2'-[(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(oxy)]bis(difluoroacetyl fluoride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2-trifluoro-2-oxoethoxy)ethoxy]acetyl fluoride is a fluorinated organic compound that has garnered attention for its potential biological applications. Its complex structure includes multiple fluorinated groups that may influence its reactivity and interaction with biological systems. This article reviews the current understanding of its biological activity based on existing literature and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Fluorinated compounds often exhibit unique biological activities due to their altered lipophilicity and electron-withdrawing properties. The presence of fluorine atoms can enhance metabolic stability and modify the binding affinity to biological targets.
- Antimicrobial Activity : Some studies suggest that fluorinated compounds can possess antimicrobial properties. The incorporation of fluorine may enhance the lipophilicity of the molecule, facilitating better membrane penetration and potentially leading to increased antibacterial effects.
- Enzyme Inhibition : Fluorinated derivatives have been shown to act as enzyme inhibitors in various biochemical pathways. The specific interactions between this compound and target enzymes remain to be elucidated but could involve competitive inhibition due to structural mimicry.
- Cellular Uptake : The unique structure may influence cellular uptake mechanisms. Fluorinated compounds often utilize transport proteins or passive diffusion pathways for cellular entry.
Case Studies
- Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of fluorinated compounds including 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2-trifluoro-2-oxoethoxy)ethoxy]acetyl fluoride.
- Methodology : In vitro assays were conducted against a panel of bacterial strains.
- Results : The compound exhibited significant antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, preliminary studies indicate:
- Absorption : Rapid absorption through biological membranes due to its lipophilic nature.
- Metabolism : Potential metabolic pathways include oxidation and hydrolysis.
- Excretion : Primarily renal excretion is expected based on similar compounds.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Molecular Weight and Solubility: Compounds with longer perfluoroalkyl chains (e.g., nonafluorobutoxy in 172897-75-5 ) exhibit higher molecular weights (~534 vs. ~412 for the target compound) and lower solubility in polar solvents.
- Thermal Stability : Sulfonyl fluoride derivatives (e.g., ) demonstrate superior thermal stability (>200°C) compared to acetyl fluorides, which may decompose at lower temperatures due to labile -COF groups .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the following key steps:
Formation of Fluorinated Ether Intermediates
The intermediate fluorinated ethers such as tetrafluoro- and trifluoro-substituted ethoxy groups are constructed via nucleophilic substitution or fluorination reactions on suitable precursors.Introduction of Acyl Fluoride Functionalities
The acyl fluoride groups are introduced by converting corresponding acid or ester precursors into acyl fluorides, commonly using reagents like sulfur tetrafluoride (SF4), Deoxo-Fluor, or other fluorinating agents.Assembly of the Multi-Ether Chain
The multi-ether chain is built by stepwise etherification reactions, often involving fluorinated alcohols and halides under controlled conditions.Final Fluorination and Purification
Final fluorination steps ensure full fluorination of the molecule, followed by purification techniques such as distillation or chromatography under anhydrous conditions.
Detailed Methodologies from Patents and Literature
| Step | Reaction Type | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|---|
| 1 | Synthesis of fluorinated ether intermediates | Fluorinated alcohols reacted with fluoroalkyl halides or fluorinated epoxides under base catalysis | Controlled temperature to prevent decomposition | High purity intermediates obtained |
| 2 | Conversion of acid/ester to acyl fluoride | Use of sulfur tetrafluoride (SF4), Deoxo-Fluor, or HF-pyridine complex | Anhydrous conditions essential; reaction monitored by IR for acyl fluoride peak | High conversion efficiency, minimal side products |
| 3 | Etherification to assemble chain | Nucleophilic substitution using fluorinated alkoxides and alkyl halides | Requires inert atmosphere (N2 or Ar) to avoid moisture | Good yields with careful control |
| 4 | Final fluorination and purification | Fluorinating reagents or electrochemical fluorination | Purification by vacuum distillation or chromatography | Pure compound with confirmed structure |
Specific Preparation Example (Based on Patent EP3720899B1)
- The compound 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]acetyl fluoride is described in EP3720899B1 as a key fluorinated intermediate.
- Preparation involves stepwise fluorination and ether formation reactions starting from fluorinated alcohols and acid chlorides.
- The acyl fluoride group is introduced via fluorination of the corresponding acid or acid chloride under strictly anhydrous conditions.
- The patent emphasizes the use of inert atmosphere and low moisture to prevent hydrolysis of acyl fluoride groups.
- The final product is isolated by distillation or crystallization, ensuring high purity suitable for further polymer synthesis applications.
Supporting Data from Related Fluorinated Compounds
- Sigma-Aldrich catalog lists related fluorinated ether alcohols and acyl fluorides, indicating typical synthetic routes involving fluorinated alcohols and fluorinating reagents.
- The preparation of similar compounds involves nucleophilic substitution with fluorinated alkoxides and subsequent fluorination steps to install acyl fluoride groups.
Analysis of Preparation Methods
Advantages
- Stepwise synthesis allows precise control of fluorination and ether formation.
- Use of established fluorinating agents (SF4, Deoxo-Fluor) provides high conversion to acyl fluoride.
- Inert atmosphere and anhydrous conditions minimize side reactions and hydrolysis.
Limitations and Challenges
- Handling of fluorinating agents requires specialized equipment and safety precautions.
- Moisture sensitivity of acyl fluoride groups demands rigorous exclusion of water.
- Multi-step synthesis can be time-consuming and requires careful purification at each step.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Fluorinated ether formation | Base catalysis, inert atmosphere, low temperature | Prevents decomposition |
| Acyl fluoride formation | SF4 or Deoxo-Fluor, anhydrous, controlled temp | High selectivity for acyl fluoride |
| Reaction atmosphere | Nitrogen or argon | Prevents moisture ingress |
| Purification | Vacuum distillation, chromatography | Ensures high purity |
| Yield range | 70-90% per step (literature typical) | Depends on scale and conditions |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]acetyl fluoride, and how are intermediates purified?
- Methodology : Synthesis typically involves sequential fluorination and etherification steps. For example, fluorinated ethoxy intermediates are synthesized via nucleophilic substitution using fluorinated alcohols and sulfur tetrafluoride (SF₄) under anhydrous conditions. Purification often employs fractional distillation under reduced pressure (≤10 mmHg) to isolate intermediates, followed by column chromatography using fluorinated silica gel to minimize hydrolysis .
- Key Considerations : Use inert atmospheres (argon/nitrogen) to prevent moisture ingress, which can hydrolyze acyl fluoride groups. Reaction progress is monitored via <sup>19</sup>F NMR due to the compound’s high fluorine content .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- <sup>19</sup>F NMR : Distinct signals for CF₃ (δ ≈ -70 to -80 ppm) and CF₂ groups (δ ≈ -110 to -120 ppm) confirm fluorination patterns.
- FTIR : Strong absorbance at ~1850 cm⁻¹ (C=O stretch) and ~1200–1100 cm⁻¹ (C-F stretches).
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry; SHELXL (via SHELX suite) is widely employed for refinement due to its robustness with high-resolution data .
- Validation : Cross-reference experimental data with computational models (DFT) to validate bond angles and torsional strain in the fluorinated backbone.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s conformational stability?
- Methodology :
Perform ab initio molecular dynamics (AIMD) simulations to account for dynamic fluorine interactions.
Use high-pressure crystallography (e.g., diamond anvil cells) to probe structural changes under varying conditions.
Validate via synchrotron XRD , leveraging SHELXD for phase refinement and SHELXE for density modification .
- Case Study : Discrepancies in CF₂-CF₂ bond lengths (predicted vs. observed) may arise from van der Waals repulsions between adjacent fluorine atoms, requiring iterative refinement of force field parameters.
Q. What experimental designs are optimal for studying the compound’s reactivity in trifluoromethylation reactions?
- Methodology :
- Substrate Screening : Test aryl iodides/bromides in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor yields via GC-MS or <sup>19</sup>F NMR.
- Kinetic Studies : Use stopped-flow UV-Vis to track reaction rates under varying temperatures.
- Mechanistic Probes : Isotopic labeling (<sup>18</sup>O in acyl fluoride) to trace oxygen transfer pathways .
- Data Interpretation : Compare activation energies (ΔG‡) derived from Eyring plots with DFT-computed transition states to identify rate-limiting steps.
Q. How can researchers assess the compound’s hydrolytic stability under varying pH and temperature conditions?
- Methodology :
Controlled Hydrolysis : Expose the compound to buffered solutions (pH 2–12) at 25–80°C. Quench aliquots at intervals and analyze via LC-MS for degradation products.
Activation Energy Calculation : Use Arrhenius plots to derive hydrolysis rate constants (kobs).
Mitigation Strategies : Add stabilizers (e.g., molecular sieves) or engineer fluorinated protective groups to slow hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
